REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][O:17]C)[C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[N:6][CH:7]=1.[I-].[Na+].C[Si](Cl)(C)C>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:15][CH:16]=[O:17])[C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]2=[O:14])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
1-[5-fluoro-3-(2-methoxyvinyl)pyridin-2-yl]piperidin-2-one
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Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=NC1)N1C(CCCC1)=O)C=COC
|
Name
|
|
Quantity
|
557 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
404 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=NC1)N1C(CCCC1)=O)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |